N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide

Data Gap Research Needs Comparative Analysis

This compound is a unique synthetic aromatic amide featuring a 5-amino-2-fluorophenyl substituent on a 2-phenoxypropanamide core. Its distinct substitution pattern creates a novel chemical space hypothesized to be essential for interaction with KCNQ potassium channels. Researchers choose this scaffold for its unreported bioactivity profile, using it to build proprietary SAR data sets and novel electrophysiology assays. It also offers reactive amino and phenoxypropanamide handles for constructing focused libraries or more complex drug-like molecules. Procure this 95% pure building block to advance your neuroscience probe development or synthetic methodology program.

Molecular Formula C15H15FN2O2
Molecular Weight 274.29 g/mol
CAS No. 953890-05-6
Cat. No. B3174527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide
CAS953890-05-6
Molecular FormulaC15H15FN2O2
Molecular Weight274.29 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2
InChIInChI=1S/C15H15FN2O2/c1-10(20-12-5-3-2-4-6-12)15(19)18-14-9-11(17)7-8-13(14)16/h2-10H,17H2,1H3,(H,18,19)
InChIKeyPJCCQMZFZPYCNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide (CAS 953890-05-6): Baseline Properties and Procurement Considerations


N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide (CAS 953890-05-6) is a synthetic aromatic amide with a molecular formula of C15H15FN2O2 and a molecular weight of 274.29 g/mol . It is characterized by a unique combination of an amino group, a fluorine atom, and a phenoxy group attached to a propanamide backbone [1]. This compound is primarily offered for research purposes by various chemical suppliers, typically with a minimum purity specification of 95% .

Why Generic Substitution of N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide (CAS 953890-05-6) Fails


Generic substitution of N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide is not straightforward due to the precise arrangement of its functional groups, which is critical for its potential biological activity. The specific substitution pattern of the 5-amino-2-fluorophenyl moiety, in conjunction with the 2-phenoxypropanamide core, creates a distinct chemical space [1]. This specific architecture is hypothesized to be essential for its reported interaction with potassium channels, specifically KCNQ channels . Analogs with even minor structural variations, such as a different fluorine position or an altered propanamide chain, would likely exhibit significantly different binding affinities and functional selectivity profiles, rendering them unsuitable as direct replacements without rigorous re-validation.

Quantitative Differentiation Evidence for N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide (CAS 953890-05-6)


High-Strength Quantitative Evidence for N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide is Currently Limited

Extensive searches across primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) have failed to yield high-strength, quantitative evidence (e.g., IC50, EC50, Ki, Kd) for N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide that meets the required criteria for direct head-to-head or cross-study comparison. No studies were found that compare this compound directly to a close analog in the same assay. While the compound is listed in chemical databases [1] and is commercially available , its specific biological activity profile remains largely undefined in the public domain. This absence of data is itself a critical piece of evidence for procurement and research planning.

Data Gap Research Needs Comparative Analysis

Inferred Biological Target Class: KCNQ Potassium Channel Modulator

Several commercial sources and one data aggregator annotate N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide as a modulator of KCNQ potassium channels . This classification is significant as KCNQ channels are validated therapeutic targets for epilepsy, pain, and other neurological disorders [1]. While no direct quantitative data (e.g., EC50) for this specific compound is publicly available for comparison, its annotation suggests a potential mechanism of action that distinguishes it from compounds targeting other ion channels or receptor families.

KCNQ Channel Potassium Channel Modulator Neuroscience Electrophysiology

Best Research and Industrial Application Scenarios for N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide (CAS 953890-05-6)


Exploratory Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

Given the lack of published bioactivity data, the most appropriate and immediate application is in exploratory medicinal chemistry. The compound's unique structure, combining a fluorinated phenylenediamine with a phenoxypropanamide, provides a novel scaffold for designing new chemical probes. Researchers can use it as a starting point for synthesizing a focused library of analogs to explore SAR around KCNQ channels or other, yet-unidentified, biological targets .

De Novo Assay Development for KCNQ Channel Modulation

The annotation of this compound as a potential KCNQ channel modulator warrants its use in developing and validating new electrophysiology assays. Since no standard protocol or quantitative benchmark exists, researchers can establish their own baseline activity for this compound (e.g., in patch-clamp studies on KCNQ2/3 channels) and then use that data to screen other novel analogs, effectively building a proprietary data set around this chemotype [1].

Chemical Probe for Investigating Neuronal Excitability

Based on its inferred activity on KCNQ channels , which are key regulators of neuronal excitability [1], this compound can serve as a research tool to probe the role of these channels in cellular and ex vivo models of neurological disorders. Its effects on neuronal firing rates, resting membrane potential, and synaptic transmission can be quantitatively assessed and compared to known KCNQ modulators like retigabine, establishing its functional profile.

Synthetic Intermediate for More Complex Molecular Architectures

The compound's structure contains reactive handles such as an amino group and a phenoxypropanamide, making it a valuable intermediate in organic synthesis . It can be used as a building block for constructing more complex molecules for material science applications, such as novel polymers or ligands for metal-organic frameworks, or for creating larger, more drug-like entities through further chemical elaboration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.